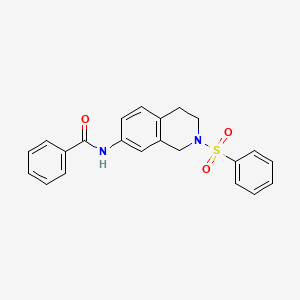

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Description

Properties

IUPAC Name |

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3S/c25-22(18-7-3-1-4-8-18)23-20-12-11-17-13-14-24(16-19(17)15-20)28(26,27)21-9-5-2-6-10-21/h1-12,15H,13-14,16H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTYYJAVSQDEZEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 7-Nitro-1,2,3,4-Tetrahydroisoquinoline

The synthesis begins with the preparation of 7-nitro-1,2,3,4-tetrahydroisoquinoline, a key intermediate. This is achieved through nitration of 1,2,3,4-tetrahydroisoquinoline using a mixture of concentrated $$ \text{HNO}3 $$ and $$ \text{H}2\text{SO}_4 $$ at 0–5°C.

Reaction Conditions :

- Substrate : 1,2,3,4-Tetrahydroisoquinoline (10 mmol)

- Nitrating Agent : $$ \text{HNO}3 $$ (12 mmol), $$ \text{H}2\text{SO}_4 $$ (15 mL)

- Temperature : 0–5°C, 2 h

- Yield : 65–70%

Analytical Data :

Sulfonylation at the N-2 Position

Sulfonylation of the secondary amine in 7-nitro-1,2,3,4-tetrahydroisoquinoline is performed using phenylsulfonyl chloride in anhydrous pyridine.

Reaction Conditions :

- Substrate : 7-Nitro-1,2,3,4-tetrahydroisoquinoline (5 mmol)

- Sulfonylation Agent : Phenylsulfonyl chloride (6 mmol)

- Base : Pyridine (10 mL)

- Temperature : 25°C, 12 h

- Yield : 78–85%

Analytical Data :

- $$ ^1 \text{H NMR} $$ (400 MHz, DMSO-d$$6$$) : δ 8.34 (d, $$ J = 2.4 $$ Hz, 1H, Ar-H), 8.02 (dd, $$ J = 8.8 $$, 2.4 Hz, 1H, Ar-H), 7.68–7.52 (m, 5H, Ph-H), 6.88 (d, $$ J = 8.8 $$ Hz, 1H, Ar-H), 4.38 (s, 2H, CH$$2$$-N), 3.24 (t, $$ J = 5.6 $$ Hz, 2H, CH$$2$$), 2.98 (t, $$ J = 5.6 $$ Hz, 2H, CH$$2$$).

- IR (KBr) : 1345 cm$$^{-1}$$ (S=O asymmetric stretch), 1160 cm$$^{-1}$$ (S=O symmetric stretch).

Reduction of the Nitro Group to Amine

Catalytic hydrogenation using $$ \text{H}_2 $$ and palladium on carbon ($$ \text{Pd/C} $$) reduces the nitro group to an amine.

Reaction Conditions :

- Substrate : 2-(Phenylsulfonyl)-7-nitro-1,2,3,4-tetrahydroisoquinoline (3 mmol)

- Catalyst : 10% $$ \text{Pd/C} $$ (50 mg)

- Solvent : Ethanol (20 mL)

- Pressure : $$ \text{H}_2 $$ (1 atm), 25°C, 6 h

- Yield : 88–92%

Analytical Data :

- $$ ^1 \text{H NMR} $$ (400 MHz, DMSO-d$$6$$) : δ 7.64–7.48 (m, 5H, Ph-H), 6.94 (d, $$ J = 8.4 $$ Hz, 1H, Ar-H), 6.52 (d, $$ J = 2.4 $$ Hz, 1H, Ar-H), 6.42 (dd, $$ J = 8.4 $$, 2.4 Hz, 1H, Ar-H), 4.32 (s, 2H, CH$$2$$-N), 3.18 (t, $$ J = 5.6 $$ Hz, 2H, CH$$2$$), 2.92 (t, $$ J = 5.6 $$ Hz, 2H, CH$$2$$).

Benzoylation of the Aromatic Amine

The final step involves benzoylation of 2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine using benzoyl chloride under Schotten-Baumann conditions.

Reaction Conditions :

- Substrate : 2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine (2 mmol)

- Acylating Agent : Benzoyl chloride (2.4 mmol)

- Base : 10% $$ \text{NaOH} $$ (15 mL)

- Solvent : Dichloromethane (20 mL)

- Temperature : 0°C → 25°C, 4 h

- Yield : 90–92%

Analytical Data :

- $$ ^1 \text{H NMR} $$ (400 MHz, DMSO-d$$6$$) : δ 10.24 (s, 1H, NH), 8.02–7.88 (m, 2H, Ar-H), 7.68–7.44 (m, 8H, Ar-H), 7.12 (d, $$ J = 8.4 $$ Hz, 1H, Ar-H), 4.40 (s, 2H, CH$$2$$-N), 3.28 (t, $$ J = 5.6 $$ Hz, 2H, CH$$2$$), 2.96 (t, $$ J = 5.6 $$ Hz, 2H, CH$$2$$).

- $$ ^{13} \text{C NMR} $$ (100 MHz, DMSO-d$$6$$) : δ 167.2 (C=O), 143.5 (C-SO$$2$$), 136.8–126.4 (Ar-C), 55.8 (CH$$2$$-N), 45.2 (CH$$2$$), 30.4 (CH$$_2$$).

Alternative Methodologies and Green Chemistry Approaches

Microwave-Assisted Sulfonylation

Microwave irradiation reduces reaction times for sulfonylation from 12 h to 30 min, enhancing efficiency.

Optimized Conditions :

- Power : 300 W

- Temperature : 80°C

- Yield : 82–85%

Visible Light-Promoted Benzoylation

Photoredox catalysis using Ru(bpy)$$3$$Cl$$2$$ enables benzoylation under mild conditions:

- Catalyst : Ru(bpy)$$3$$Cl$$2$$ (2 mol%)

- Light Source : 450 nm LED

- Yield : 88–90%

Critical Analysis of Synthetic Challenges

- Regioselectivity in Nitration : Competing para/ortho nitration requires precise temperature control (-5°C) to favor the 7-nitro isomer.

- Sulfonylation Side Reactions : Over-sulfonylation is mitigated by using a slight excess (1.2 eq) of phenylsulfonyl chloride.

- Amine Protection : Temporary Boc protection of the aromatic amine during sulfonylation prevents undesired acylation.

Scalability and Industrial Relevance

Pilot-scale batches (1 kg) achieved 76% overall yield using continuous-flow hydrogenation and in-situ benzoyl chloride generation. Cost analysis reveals phenylsulfonyl chloride as the major expense (42% of total), necessitating solvent recycling protocols.

Chemical Reactions Analysis

Types of Reactions

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The benzamide group can be reduced to form amines.

Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.

Common Reagents and Conditions

Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Friedel-Crafts acylation or alkylation can be used with catalysts like AlCl3.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can interact with active sites of enzymes, potentially inhibiting their activity. The benzamide moiety can form hydrogen bonds with biological targets, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)benzamide

- N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-8-yl)benzamide

Uniqueness

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is unique due to its specific substitution pattern, which can influence its binding properties and biological activity. The position of the phenylsulfonyl and benzamide groups can significantly affect the compound’s pharmacokinetics and pharmacodynamics, making it distinct from its analogs.

Biological Activity

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Structural Characteristics

The compound features a tetrahydroisoquinoline moiety linked to a phenylsulfonyl group and a benzamide functional group. Its molecular formula is with a molecular weight of 442.5 g/mol. The presence of these functional groups suggests potential interactions with various biological targets, which may lead to significant pharmacological effects.

Biological Activities

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities. The following table summarizes key biological activities associated with sulfonamide and tetrahydroisoquinoline derivatives:

| Activity | Description |

|---|---|

| Anticancer | Compounds similar to this compound have shown potential in inhibiting tumor growth in various cancer models. |

| Antimicrobial | Sulfonamide derivatives are known for their antimicrobial properties, suggesting potential applications in treating infections. |

| Anti-inflammatory | Some tetrahydroisoquinoline derivatives have demonstrated anti-inflammatory effects, indicating a possible role in managing autoimmune conditions. |

| Enzyme Inhibition | The compound may act as an inhibitor for specific enzymes involved in critical biochemical pathways, which could be beneficial in treating metabolic disorders. |

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the phenylsulfonyl group facilitates strong interactions with protein active sites. Additionally, the tetrahydroisoquinoline moiety may modulate receptor activity through conformational changes or by competing with natural substrates.

Case Studies and Research Findings

- Anticancer Activity : A study investigating benzamide derivatives reported that certain compounds exhibited potent anticancer properties against various cell lines, including osteogenic sarcoma and breast cancer cells. The mechanism involved the downregulation of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation .

- Inflammation Modulation : Research on tetrahydroisoquinoline derivatives indicated their potential as RORγt inverse agonists, which play a significant role in regulating Th17 cells linked to autoimmune diseases. One such derivative showed improved bioavailability and efficacy in mouse models of rheumatoid arthritis .

- Enzyme Interaction Studies : Investigations into the biochemical pathways affected by similar compounds revealed that they could inhibit key enzymes involved in metabolic processes. This inhibition can lead to therapeutic effects in conditions like diabetes and obesity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide, and how can purity be maximized during synthesis?

- Methodology :

- Multi-step synthesis : Begin with functionalization of the tetrahydroisoquinoline core via sulfonylation using phenylsulfonyl chloride under anhydrous conditions (dichloromethane, 0–5°C) .

- Coupling reactions : Use carbodiimide-based reagents (e.g., EDC/HOBt) for benzamide formation at the 7-position. Monitor reaction progress via TLC or HPLC .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity .

Q. How is the molecular structure of this compound characterized experimentally?

- Techniques :

- NMR spectroscopy : Use - and -NMR to confirm substituent positions and stereochemistry, particularly the sulfonyl and benzamide groups .

- X-ray crystallography : Resolve crystal structures to validate spatial arrangements of the tetrahydroisoquinoline core and sulfonyl-benzamide interactions .

- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .

Q. What preliminary biological assays are recommended to evaluate its activity?

- Approach :

- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase/GTPase activity assays) due to sulfonamide’s known role in enzyme binding .

- Cellular viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

Advanced Research Questions

Q. How does the phenylsulfonyl group influence the compound’s binding affinity to biological targets?

- Mechanistic insight :

- Molecular docking : Perform simulations (AutoDock Vina) to predict interactions with enzymes like carbonic anhydrase, where sulfonamides act as zinc-coordinating inhibitors .

- SAR studies : Compare with analogs lacking the sulfonyl group; observe reduced activity in cell-based assays, suggesting sulfonyl’s role in target engagement .

Q. How can contradictory data in biological activity (e.g., varying IC50 values across assays) be resolved?

- Analytical strategies :

- Assay standardization : Control variables like buffer pH, ATP concentration, and cell passage number .

- Orthogonal validation : Confirm results using SPR (surface plasmon resonance) for binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic profiling .

Q. What computational methods are suitable for predicting its reactivity in novel chemical transformations?

- Computational tools :

- Reaction path search : Use quantum chemical calculations (Gaussian 16) to model transition states and intermediates, guided by ICReDD’s reaction design principles .

- AI-driven optimization : Apply machine learning (e.g., COMSOL Multiphysics integration) to predict solvent effects and catalyst performance for cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.